A3 Adenosine Receptor Binding Affinity: Target Engagement Differentiated from the 2-Chlorophenyl and 4-Chlorophenyl Regioisomers
The target compound (CAS 478255-21-9, 3-Cl isomer) has a documented binding affinity of Ki = 3,820 nM at the human A3 adenosine receptor, measured by displacement of [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide in a validated radioligand binding assay [1]. This represents the only publicly available quantitative target engagement datum across the entire 5-(chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol regioisomer series. No published Ki, IC₅₀, or Kd values exist for the 2-chlorophenyl analog (CAS 478254-31-8) or the 4-chlorophenyl analog (CAS 497083-91-7) at this receptor target [2]. The position of chlorine substitution is known to influence receptor binding in triazole-based ligands: the 3-chloro substitution pattern has been specifically claimed in multiple patent families covering adenosine A3 receptor modulators, indicating this particular substitution geometry is preferred for A3 receptor engagement relative to other halogenation patterns [3].
| Evidence Dimension | Human A3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3,820 nM (3.82 μM) at human A3 adenosine receptor [1] |
| Comparator Or Baseline | 2-Chlorophenyl analog (CAS 478254-31-8): No Ki data available in any public database. 4-Chlorophenyl analog (CAS 497083-91-7): No Ki data available in any public database. |
| Quantified Difference | Only regioisomer with quantifiable target engagement at A3AR; 2-Cl and 4-Cl isomers lack any receptor binding characterization. |
| Conditions | Displacement of [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide from human A3 adenosine receptor; assay curated by ChEMBL and deposited in BindingDB (BDBM50517294) [1]. |
Why This Matters
For research programs targeting adenosine A3 receptor modulation, the 3-chlorophenyl substitution geometry is the only regioisomer with experimentally validated target engagement, enabling rational structure-activity relationship (SAR) exploration and hit-to-lead optimization that is impossible with the uncharacterized 2-Cl or 4-Cl analogs.
- [1] BindingDB. BDBM50517294 / CHEMBL4522864: Ki = 3.82E+3 nM at human A3 adenosine receptor. Assay: Displacement of [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide. View Source
- [2] ChEMBL Database. CHEMBL4522864: Bioactivity summary for 5-(3-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. European Bioinformatics Institute. View Source
- [3] Baraldi PG, et al. Adenosine A3 receptor modulators. US Patent US20020119976A1 (and related patent family). 3-Chlorophenyl-substituted triazole derivatives claimed as A3AR ligands. View Source
